

Application Notes and Protocols: Evaluating Phellodendron amurense Extract in Cell Culture Models

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Compound of Interest

Compound Name: *PHELLODENDRON AMURENSE*
BARK EXTRACT

Cat. No.: *B1170371*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including inflammation and infections.^[1] Modern scientific research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, particularly its anti-cancer and anti-inflammatory properties. The extract of Phellodendron amurense bark is rich in bioactive compounds, with the alkaloid berberine being one of the most studied constituents.^[1]

These application notes provide a comprehensive overview of the use of Phellodendron amurense extract in various cell culture models to investigate its biological activities. Detailed protocols for key experimental assays are provided to enable researchers to assess its anti-proliferative, cell cycle inhibitory, and anti-inflammatory effects.

Data Presentation

The following tables summarize the quantitative data on the effects of Phellodendron amurense extract on different cell lines.

Table 1: Anti-proliferative Activity of Phellodendron amurense Extract

Cell Line	Cancer Type	Assay	Concentration (µg/mL)	Inhibition of Proliferation (%)	IC50 (µg/mL)	Citation
A549	Lung Carcinoma	MTS	2.5	58%	~4.1	[1]
A549	Lung Carcinoma	MTS	5	68%	~4.1	[1]
H1299	Lung Carcinoma	MTS	2.5	18%	>5	[1]
H1299	Lung Carcinoma	MTS	5	44%	>5	[1]
HeLa	Cervical Carcinoma	MTS	-	-	13.84	[1]
MCF-7	Breast Cancer	MTS	-	-	41.59	[1]
HCT 116	Colorectal Carcinoma	MTS	-	-	10.21	[1]
3T3	Murine Fibroblast	MTS	-	Not significantly affected	>500	[1]

Table 2: Effect of Phellodendron amurense Extract on Cell Cycle Distribution in Cancer Cells

Cell Line	Treatment	% of Cells in G1 Phase	% of Cells in Sub-G0 (Apoptosis)	Citation
HeLa	Control	55.3%	2.1%	[1]
HeLa	PA Tincture (IC50) - 24h	68.9%	8.9%	[1]
HCT 116	Control	52.1%	1.8%	[1]
HCT 116	PA Tincture (IC50) - 24h	65.4%	10.2%	[1]
A549	Control	60.2%	1.5%	[1]
A549	PA Tincture (IC50) - 24h	72.5%	Not significantly increased	[1]
A549	PA Tincture (IC50) - 48h	75.1%	Not significantly increased	[1]

Table 3: Inhibition of Pro-inflammatory Markers by Cortex Phellodendri Amurensis (CPA) Extract in LPS-stimulated RAW 264.7 Macrophages

Marker	Inhibition	Citation
Nitric Oxide (NO)	Dose-dependent down-regulation	[2]
iNOS expression	Dose-dependent down-regulation	[2]
IL-6	Down-regulated	[2]
IL-1 β	Down-regulated	[2]
MCP-1	Down-regulated	[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the efficacy of Phellodendron amurense extract.

Protocol 1: Cell Viability and Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of Phellodendron amurense extract on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

- 96-well tissue culture plates
- Cell line of interest (e.g., A549, HCT 116)
- Complete culture medium
- Phellodendron amurense extract stock solution (dissolved in a suitable solvent like DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete culture medium.^[1]
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Treatment with Extract:

- Prepare serial dilutions of the Phellodendron amurense extract in complete culture medium from the stock solution.
- Remove the medium from the wells and add 100 µL of the diluted extract solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the extract) and a blank control (medium only).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTS Assay:
 - Add 20 µL of MTS reagent to each well.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Measure the absorbance at 490 nm using a microplate reader.[\[3\]](#)[\[4\]](#)
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100%).
 - The IC₅₀ value (the concentration of the extract that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the extract concentration.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with Phellodendron amurense extract.

Materials:

- 6-well tissue culture plates
- Cell line of interest

- Complete culture medium
- Phellodendron amurense extract
- Phosphate-Buffered Saline (PBS)
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with the desired concentrations of Phellodendron amurense extract for the specified duration (e.g., 24 or 48 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
 - Wash the cell pellet once with cold PBS.
 - Resuspend the cell pellet in 1 mL of cold PBS.
 - While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
 - Wash the cell pellet with PBS.

- Resuspend the cell pellet in 500 μ L of PI staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Acquire data for at least 10,000 events per sample.
 - Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (Sub-G0, G0/G1, S, and G2/M phases).

Protocol 3: Western Blot Analysis of Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of specific proteins in signaling pathways affected by *Phellodendron amurense* extract.

Materials:

- Cell line of interest
- *Phellodendron amurense* extract
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (specific for the phosphorylated and total forms of the target protein)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification:
 - Treat cells with Phellodendron amurense extract as required.
 - Wash cells with cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.

- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus and the inhibitory effect of *Phellodendron amurense* extract.

Materials:

- RAW 264.7 macrophage cells
- 24-well or 96-well tissue culture plates
- Complete culture medium (DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- *Phellodendron amurense* extract
- Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
- Sodium nitrite standard solution
- Microplate reader

Procedure:

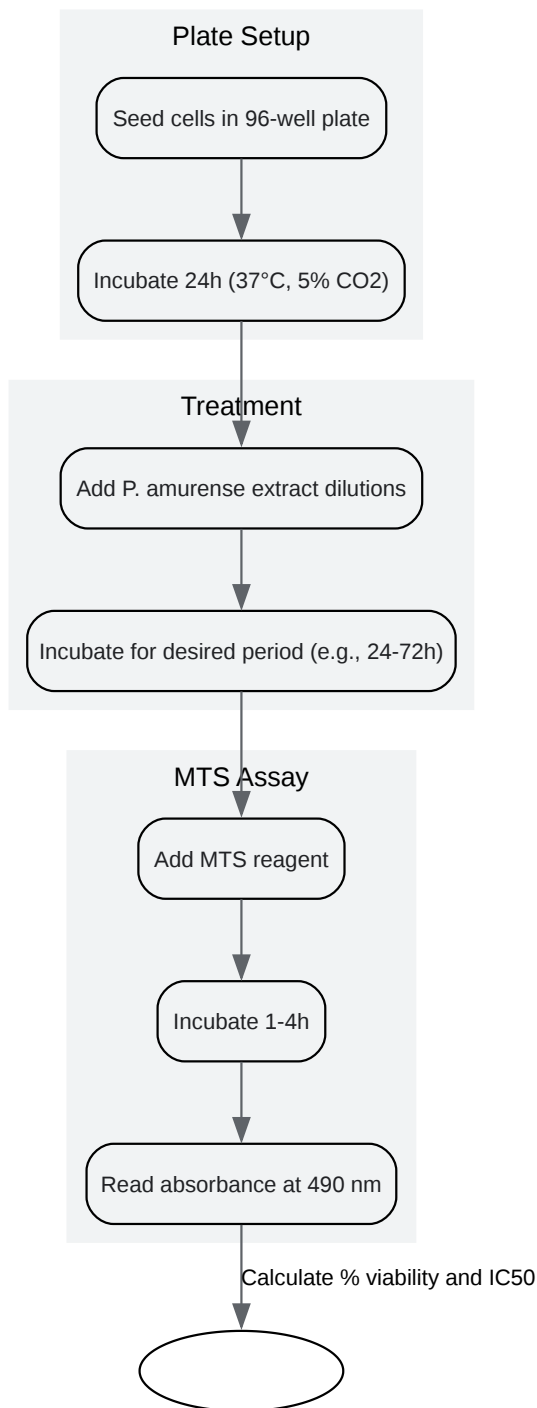
- Cell Seeding:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of Phellodendron amurense extract for 1 hour.
 - Stimulate the cells with LPS (e.g., 1 $\mu\text{g/mL}$) for 24 hours. Include untreated and LPS-only controls.
- Griess Assay:
 - Prepare a nitrite standard curve using the sodium nitrite solution.
 - Transfer 50 μL of the cell culture supernatant from each well to a new 96-well plate.
 - Add 50 μL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
 - Add 50 μL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm within 30 minutes.
- Data Analysis:
 - Calculate the nitrite concentration in each sample using the standard curve.
 - Determine the percentage of inhibition of NO production by the extract compared to the LPS-only control.

Visualization of Workflows and Pathways

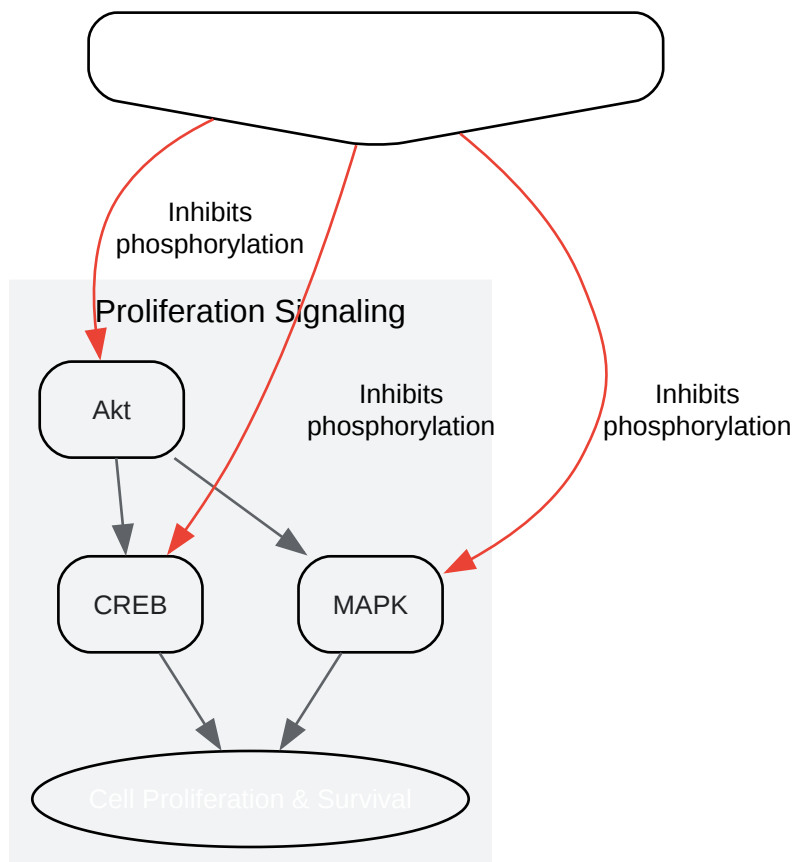
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in the action of Phellodendron amurense extract.

Experimental Workflow for Cell Viability (MTS) Assay

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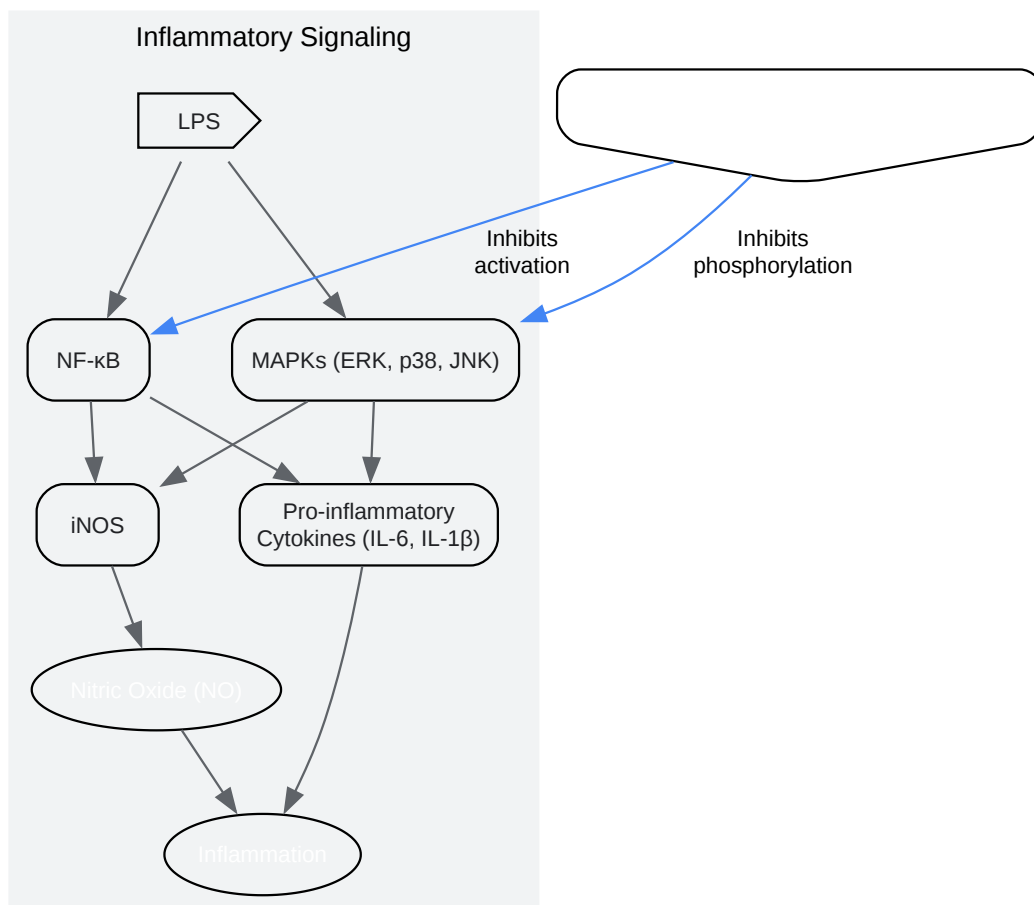
Caption: Workflow for assessing cell viability using the MTS assay.

Signaling Pathway Inhibition by Phellodendron amurense Extract

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Caption: Inhibition of the Akt/CREB/MAPK signaling pathway.

Anti-inflammatory Action of Phellodendron amurense Extract

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Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

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- To cite this document: BenchChem. [Application Notes and Protocols: Evaluating Phellodendron amurense Extract in Cell Culture Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170371#cell-culture-models-for-testing-phellodendron-amurense-extract]

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